8-Aminoquinoline-7-carbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula . It is a derivative of quinoline, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features an amino group at the 8th position and a carbonitrile group at the 7th position on the quinoline ring, making it a valuable scaffold in organic synthesis and pharmaceutical research. Its unique structure allows for various chemical modifications, enhancing its potential as a therapeutic agent .
8-Aminoquinoline-7-carbonitrile can be sourced from various chemical suppliers and research institutions. It falls under the category of heterocyclic compounds, specifically quinoline derivatives. These compounds are classified based on their structural framework, which includes a fused benzene and pyridine ring.
The synthesis of 8-Aminoquinoline-7-carbonitrile typically involves several methods:
The molecular structure of 8-Aminoquinoline-7-carbonitrile consists of a quinoline ring with specific substituents:
8-Aminoquinoline-7-carbonitrile undergoes various chemical reactions, including:
The mechanism of action for 8-Aminoquinoline-7-carbonitrile involves its interaction with specific molecular targets, particularly in biological contexts. For instance, in antimalarial applications, it is believed to interfere with the replication of parasitic DNA and protein synthesis by binding to heme, preventing its detoxification within the parasite's system . This action is similar to other quinoline-based drugs that have shown efficacy against malaria.
The compound's properties make it suitable for various applications in organic synthesis and medicinal chemistry due to its reactivity profile .
8-Aminoquinoline-7-carbonitrile has numerous applications across scientific fields:
The 8-aminoquinoline (8-AQ) scaffold represents one of medicinal chemistry’s most enduring therapeutic platforms, with clinical applications spanning nearly a century. Early derivatives like pamaquine (introduced in 1926) established the antimalarial potential of this core structure but were hampered by significant hemolytic toxicity, particularly in glucose-6-phosphate dehydrogenase (G6PD)-deficient patients [5] [7]. World War II catalyzed intensive research into safer analogs, leading to the 1952 FDA approval of primaquine—the first drug effective against latent Plasmodium vivax hypnozoites [5] [10]. Primaquine’s clinical impact was transformative, enabling radical cure of relapsing malaria, though toxicity concerns persisted. This drove sustained efforts to optimize the 8-AQ pharmacophore, culminating in the 2018 approval of tafenoquine, a long-acting analog exhibiting a 2-3 week half-life and single-dose efficacy for relapse prevention [5] [7]. Parallel to antimalarial development, 8-AQ derivatives like sitamaquine (WR6026) emerged as potent agents against visceral leishmaniasis, demonstrating the scaffold’s versatility against divergent parasitic targets [1]. Beyond antiparasitics, recent decades have witnessed strategic repurposing of the 8-AQ core in oncology (e.g., Pim-1 kinase inhibitors) and neurodegenerative disease (e.g., metal-chelating agents for Alzheimer’s) [3] [4].
Table 1: Key 8-Aminoquinoline Therapeutics in Clinical Use
Compound | Primary Indication(s) | Key Development Milestone | Structural Distinction |
---|---|---|---|
Pamaquine | Malaria | 1926 (First 8-AQ drug) | Unsubstituted terminal amine |
Primaquine | Radical cure of P. vivax malaria | 1952 (FDA approved) | 6-Methoxy, terminal primary amine |
Tafenoquine | Anti-relapse therapy, Malaria prophylaxis | 2018 (FDA approved) | Extended terminal diamine chain |
Sitamaquine (WR6026) | Visceral leishmaniasis | Phase III trials | 5-(3-Trifluoromethylphenoxy) group |
NPC1161B | Antimalarial/antileishmanial | Late-stage clinical | Chiral side chain configuration |
The 8-AQ framework possesses intrinsic physicochemical properties enabling diverse biological interactions critical to its therapeutic utility. Its planar quinoline ring system facilitates intercalation into nucleic acids or π-π stacking interactions with protein targets, while the juxtaposed amino group at C8 creates a bidentate metal-chelating pharmacophore [1] [8]. This chelation capacity, particularly for redox-active metals like copper (Cu²⁺) and iron (Fe³⁺), underpins multiple mechanisms: disruption of parasitic mitochondrial electron transport (antimalarial/antileishmanial effects), generation of cytotoxic oxidative stress in pathogens, and modulation of metal homeostasis in neurodegenerative contexts [1] [4] [8].
Structure-activity relationship (SAR) studies reveal stringent positional requirements for bioactivity. The amino group at C8 is essential; substitution or masking (e.g., acetylation) drastically reduces efficacy. Substituents at C5 (e.g., phenoxy groups in tafenoquine/sitamaquine) and C6 (typically methoxy) profoundly influence potency, metabolic stability, and tissue distribution [1] [10]. For instance, electron-withdrawing groups at C5 enhance antileishmanial activity, while bulky hydrophobic substituents at this position can improve antimalarial potency and prolong half-life [1] [5]. The terminal nitrogen of the side chain attached to the C8-amino group also critically impacts toxicity; primary amines exhibit greater hemolytic risk than tertiary amines or derivatives engineered to slow metabolic activation [7].
Table 2: Impact of Key Substituents on 8-Aminoquinoline (8-AQ) Pharmacological Profile
Position | Permitted Modifications | Impact on Activity/Properties | Examples |
---|---|---|---|
5 | Aryloxy, halogen, CF₃, alkyl | ↑ Antiparasitic activity; Modulates lipophilicity & metabolism | Sitamaquine (aryloxy), Tafenoquine (aryloxy) |
6 | Methoxy, H, halogen | Essential for anti-hypnozoite activity (methoxy optimal) | Primaquine, Tafenoquine (methoxy) |
8 | Primary amine required | Essential for activity; Prodrugs possible via amide formation | All clinical 8-AQs |
Side Chain (N-terminus) | Primary > Tertiary amines | Primary amines ↑ efficacy but ↑ toxicity; Cyclization possible | Primaquine (primary), Tafenoquine (tertiary-like) |
While C5 and C6 modifications of the 8-AQ scaffold have been extensively explored, the C7 position represents an underutilized vector for rational drug design. Introducing substituents at C7—particularly the carbonitrile group (–C≡N)—offers distinct chemical and pharmacological advantages. Chemically, the carbonitrile is a compact, moderately electron-withdrawing group with high biostability relative to esters or aldehydes. It exhibits minimal steric bulk, reducing the risk of disrupting the core scaffold’s binding interactions [3] [6]. Crucially, the nitrile group serves as a versatile synthetic handle for further elaboration. It can be hydrolyzed to carboxylic acids, reduced to aminomethyl groups, or cyclized into heterocycles like tetrazoles or triazoles, significantly expanding molecular diversity from a common intermediate [6] [8] [10].
Functionally, the 7-carbonitrile group profoundly influences electronic distribution and molecular recognition. Its electron-withdrawing character modulates the electron density of the quinoline ring, potentially enhancing π-stacking interactions or altering affinity for metal ions coordinated by the C8-amino/C-ring nitrogen bidentate system [3] [8]. This electronic perturbation can translate to improved target engagement, as evidenced in kinase inhibitor development. For example, 8-hydroxyquinoline-7-carboxylic acid derivatives act as potent Pim-1 kinase inhibitors, and molecular docking suggests the C7 substituent directly participates in key hydrogen bonding within the ATP-binding site [3]. Replacing the carboxylic acid with a carbonitrile could maintain essential electronic features while improving membrane permeability due to reduced polarity.
Synthetic access to 7-cyano-8-aminoquinolines often leverages anthranilic acid derivatives or 2-aminobenzonitriles as key precursors. A particularly efficient route involves the copper-catalyzed or thermal cyclization of appropriately substituted precursors. For instance, 2-amino-3-cyanobenzoic acid derivatives can be condensed with reagents like formamide or dimethylformamide dimethyl acetal (DMF-DMA), followed by introduction of the C8-amino side chain [6] [10]. Alternatively, 7-cyano-4-chloroquinazolines synthesized from 2-aminobenzonitriles can undergo nucleophilic displacement at C4 with diamines, yielding 4-amino-7-cyanoquinazolines—structurally analogous to the 8-AQ core [6]. Microwave-assisted synthesis has further accelerated access to these derivatives, enabling rapid SAR exploration [6].
Table 3: Synthetic Routes to 7-Substituted 8-Aminoquinolines Featuring Carbonitrile
Starting Material | Key Reaction Steps | 7-CN Intermediate/Product | Advantages |
---|---|---|---|
2-Amino-3-cyanobenzoic acid | 1. Cyclization (e.g., with formamide, urea) 2. Chlorination (POCl₃, SOCl₂) 3. Displacement with diamine | 4-(Aminoalkylamino)quinoline-7-carbonitrile | Direct; High functional group tolerance |
2-Aminobenzonitrile | 1. Condensation with DMF-DMA 2. Cyclization with amines (e.g., anilines) 3. Functionalization at C8 | 4-Anilinoquinazoline-7-carbonitrile (Analogous) | Versatile; Amenable to microwave acceleration |
Benzoic acid derivatives | 1. Formation of quinazolinone 2. Chlorination 3. Nucleophilic substitution 4. Functional group interconversion (e.g., Aldehyde → Nitrile) | 2-Substituted-4-aminoquinoline-7-carbonitrile | Leverages established quinazoline chemistry |
The strategic incorporation of the 7-carbonitrile group positions 8-Aminoquinoline-7-carbonitrile derivatives as pivotal intermediates for discovering next-generation therapeutics targeting kinase-dependent cancers (via Pim-1 inhibition), neurodegenerative disorders (via metal chelation/redox modulation), and drug-resistant parasitic infections [3] [4] [6]. Their synthetic versatility ensures continued evolution as a privileged scaffold in medicinal chemistry.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1